4-Methylumbelliferyl-β-D-glucuronide trihydrate is classified as a fluorogenic substrate. It is primarily sourced from chemical suppliers such as Sigma-Aldrich and is utilized in various scientific research applications, especially in microbiology and enzymology. This compound serves as a substrate for β-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides, releasing 4-methylumbelliferone, which can be detected fluorometrically.
The synthesis of 4-Methylumbelliferyl-β-D-glucuronide typically involves the reaction between 4-methylumbelliferone and glucuronic acid or its derivatives. The process may include several steps:
The synthesis requires careful control of pH and temperature to ensure optimal yields. The final product can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
The molecular formula for 4-Methylumbelliferyl-β-D-glucuronide trihydrate is . The structure consists of a 4-methylumbelliferone moiety linked to a β-D-glucuronic acid unit through a glycosidic bond.
4-Methylumbelliferyl-β-D-glucuronide undergoes hydrolysis when acted upon by β-glucuronidase, leading to the release of 4-methylumbelliferone:
The fluorescence emitted by 4-methylumbelliferone can be quantified using fluorometric methods, providing a sensitive assay for enzyme activity.
The mechanism involves the enzymatic cleavage of the glycosidic bond between the glucuronic acid and the 4-methylumbelliferone moiety by β-glucuronidase. This reaction results in the liberation of the fluorescent product, which can be monitored over time to assess enzyme activity.
The fluorescence intensity correlates directly with enzyme concentration, allowing for quantitative analysis. Typical excitation and emission wavelengths for 4-methylumbelliferone are approximately 365 nm and 450 nm, respectively.
4-Methylumbelliferyl-β-D-glucuronide trihydrate (4-MUG) serves as a highly specific fluorogenic substrate for quantifying β-D-glucuronidase (GUS) enzyme activity across diverse biological systems. This compound's molecular structure (C₁₆H₁₆O₉·3H₂O; MW: 406.4 g/mol) features a β-glucosidic bond linking 4-methylumbelliferone to glucuronic acid [1] [4]. Enzymatic hydrolysis by GUS cleaves this bond, releasing the intensely fluorescent product 4-methylumbelliferone (4-MU). The fluorescence emission spectrum of 4-MU exhibits peak excitation at 360-365 nm and emission at 445-455 nm in the blue spectrum, enabling sensitive detection at concentrations as low as 10⁻⁹ M [1] [6] [10].
This biochemical mechanism underpins two principal applications:
Table 1: Physicochemical Properties of 4-MUG Trihydrate
| Property | Specification | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₆O₉·3H₂O | [1] [4] |
| Molecular Weight | 406.4 g/mol | [1] [9] |
| Solubility | DMSO (150 mg/mL), Water (5.2 mg/mL) | [3] [4] |
| Fluorescence (Hydrolyzed) | λex 360-365 nm; λem 445-455 nm | [1] [6] [10] |
| Storage Stability | 2-8°C, desiccated, protected from light | [4] [10] |
Optimizing 4-MUG-based assays requires stringent control of physicochemical parameters to maximize signal-to-noise ratios. Key methodological considerations include:
pH Optimization: GUS exhibits maximal activity between pH 5.5–7.8, with bacterial enzymes (e.g., E. coli Type VII-A) retaining >80% efficiency at pH 7.2–7.4 in phosphate-buffered saline [8]. Alkaline conditions (pH >10) enhance 4-MU fluorescence intensity 5-fold by promoting anion formation, necessitating NaOH addition pre-detection [3] [8].
Temperature and Kinetics: Hydrolysis rates increase linearly with temperature up to 60°C, though 37°C remains standard for biological assays to preserve enzyme integrity. Reaction linearity typically extends to 30–60 minutes at substrate concentrations of 156 μM–5 mM [3] [8].
Interference Mitigation: Background fluorescence from serum components or organic debris necessitates sample purification via size-exclusion chromatography or protein precipitation. Novel approaches employ nanocompartments with size-selective membranes to encapsulate GUS, excluding interferents while permitting 4-MUG diffusion [8].
Instrumental parameters critically influence sensitivity: Fluorometers should utilize 360/40 nm excitation and 460/40 nm emission filters. For microscopic visualization of GUS expression in tissues, UV epifluorescence systems with DAPI filters provide adequate detection [6] [10].
4-MUG trihydrate demonstrates superior performance characteristics relative to chromogenic and fluorogenic alternatives, as evidenced by biochemical and practical metrics:
Table 2: Substrate Performance Comparison for GUS Detection
| Substrate | Detection Method | Sensitivity | Quantification Capability | Key Limitations |
|---|---|---|---|---|
| 4-MUG Trihydrate | Fluorometric (360/455 nm) | 0.1 nM 4-MU | Linear kinetics; real-time | UV equipment requirement |
| X-Gluc (5-Bromo-4-chloro-3-indolyl-β-D-glucuronide) | Colorimetric (blue precipitate) | μM range | Endpoint only; non-quantitative | Diffusion artifacts; cell fixation required |
| p-Nitrophenyl β-D-glucuronide | Colorimetric (405 nm) | mM range | Semi-quantitative | Low sensitivity; high background |
| Resorufin β-D-glucuronide | Fluorometric (571/585 nm) | 50 nM | Quantitative | Autofluorescence interference |
4-MUG outperforms chromogenic substrates (e.g., X-Gluc) through continuous kinetic measurements, absence of diffusion-dependent artifacts, and 1000-fold higher sensitivity [6] [10]. Among fluorogenic analogues, 4-MUG exhibits optimal enzyme kinetics (Kₘ 0.1–0.3 mM for bacterial GUS) and minimal matrix interference compared to longer-wavelength probes like resorufin glucuronide, which suffer from cellular autofluorescence [8]. Its trihydrate formulation enhances aqueous solubility (5.2 mg/mL vs. <1 mg/mL for anhydrous forms), facilitating homogeneous reaction conditions [3] [4].
The catalytic efficiency of 4-MUG hydrolysis varies dramatically between prokaryotic and eukaryotic systems due to structural differences in GUS isoforms:
Bacterial Systems: E. coli GUS (encoded by gusA) demonstrates high turnover, with Kₘ values of 0.12–0.25 mM and Vₘₐₓ of 18–22 μmol/min/mg at 37°C. This efficiency enables detection thresholds of <100 CFU/mL in water samples within 4 hours [1] [8]. Bacterial enzymes exhibit broad pH tolerance (5.0–8.0), retaining >70% activity at intestinal pH (6.5–7.0) [8].
Eukaryotic Systems: Mammalian β-glucuronidases display 10–50-fold lower catalytic efficiency (Kₘ 0.8–2.5 mM; Vₘₐₓ 0.4–1.2 μmol/min/mg) and narrow pH optima near 4.5–5.0, consistent with lysosomal localization [8]. Hepatic glucuronidation predominates over hydrolysis, explaining rapid 4-MU clearance in vivo (t½=28 min) [8].
Table 3: Kinetic Parameters for 4-MUG Hydrolysis
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) | pH Optimum |
|---|---|---|---|---|
| E. coli (Type VII-A) | 0.12 ± 0.03 | 22.1 ± 1.8 | 184 min⁻¹mM⁻¹ | 6.8–7.2 |
| Human Liver Microsomes | 2.3 ± 0.4 | 0.9 ± 0.1 | 0.39 min⁻¹mM⁻¹ | 4.8–5.2 |
| Mouse Lysates | 1.7 ± 0.3 | 1.2 ± 0.2 | 0.71 min⁻¹mM⁻¹ | 4.5–5.0 |
Kinetic divergence enables selective bacterial detection: Melittin-permeabilized polymersomes encapsulating bacterial GUS hydrolyze 4-MUG at rates 47-fold higher than mammalian enzymes, permitting specific pathogen identification amid eukaryotic backgrounds [8]. This kinetic selectivity underpins applications in contaminated sample analysis and transgenic organism characterization where endogenous GUS activity must be distinguished from introduced enzymes.
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